molecular formula C8H12N2 B585145 Alarmine-d6 CAS No. 1346604-25-8

Alarmine-d6

Cat. No.: B585145
CAS No.: 1346604-25-8
M. Wt: 142.235
InChI Key: PVRZMTHMPKVOBP-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alarmine-d6 can be synthesized through the reaction of 1,4-dibromobenzene with methylamine in the presence of a deuterium source. The reaction typically involves the use of a solvent such as methanol and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale synthesis of its precursor compounds followed by deuterium exchange reactions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: Alarmine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and quinone compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Alarmine-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alarmine-d6 involves its interaction with specific molecular targets, leading to various biochemical effects. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The deuterium labeling allows for precise tracking and analysis of its interactions and pathways within biological systems .

Comparison with Similar Compounds

Comparison: Alarmine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more accurate tracking in various analytical techniques. Compared to its non-deuterated counterparts, this compound offers improved sensitivity and specificity in experimental studies .

Properties

IUPAC Name

1-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRZMTHMPKVOBP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1=CC=C(C=C1)NC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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